3-Phenylpropylammonium bromide 3-Phenylpropylammonium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834888
InChI: InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
SMILES: C1=CC=C(C=C1)CCC[NH3+].[Br-]
Molecular Formula: C9H14BrN
Molecular Weight: 216.12 g/mol

3-Phenylpropylammonium bromide

CAS No.:

Cat. No.: VC13834888

Molecular Formula: C9H14BrN

Molecular Weight: 216.12 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpropylammonium bromide -

Specification

Molecular Formula C9H14BrN
Molecular Weight 216.12 g/mol
IUPAC Name 3-phenylpropylazanium;bromide
Standard InChI InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Standard InChI Key AKNWFTSJWORAMI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC[NH3+].[Br-]
Canonical SMILES C1=CC=C(C=C1)CCC[NH3+].[Br-]

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The systematic IUPAC name for 3-phenylpropylammonium bromide is 3-phenylpropylazanium bromide, reflecting its azanium (protonated amine) core bonded to a three-carbon alkyl chain terminated by a phenyl group . Its molecular formula, C₉H₁₄BrN, confirms the presence of nine carbon atoms, fourteen hydrogens, one bromine, and one nitrogen atom.

Table 1: Key Identifiers of 3-Phenylpropylammonium Bromide

PropertyValueSource
Molecular FormulaC₉H₁₄BrNPubChem
Molecular Weight216.12 g/molPubChem
IUPAC Name3-phenylpropylazanium bromidePubChem
SMILESC1=CC=C(C=C1)CCC[NH3+].[Br-]PubChem
InChIKeyAKNWFTSJWORAMI-UHFFFAOYSA-NPubChem
Parent Compound3-Phenylpropylamine (CID 16259)PubChem

Structural Insights

The compound’s structure comprises a hydrophobic phenylpropyl chain and a hydrophilic ammonium group, a configuration typical of cationic surfactants. The SMILES notation (C1=CC=C(C=C1)CCC[NH3+].[Br-]) highlights the phenyl ring (C₆H₅) connected via a three-carbon alkyl chain to the charged ammonium moiety . The bromide ion balances the positive charge, enhancing solubility in polar solvents like water.

Synthesis and Preparation

Reaction Mechanism

3-Phenylpropylammonium bromide is synthesized through the alkylation of 3-phenylpropylamine (C₉H₁₃N) using methyl bromide (CH₃Br) or ethyl chloride (C₂H₅Cl) in diethyl ether. The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the electrophilic alkyl halide:

C₉H₁₃N + CH₃Br → C₉H₁₄N⁺Br⁻\text{C₉H₁₃N + CH₃Br → C₉H₁₄N⁺Br⁻}

The product is isolated through solvent evaporation and recrystallization, yielding a crystalline solid.

Purification and Characterization

Post-synthesis, purification involves column chromatography or repeated recrystallization from ethanol-water mixtures. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity. The compound’s purity is critical for applications requiring precise stoichiometry, such as pharmaceutical intermediates.

Physicochemical Properties

Computed and Experimental Data

PubChem-derived computational data provide insights into the compound’s behavior:

Table 2: Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area27.6 ŲPubChem
LogP (Octanol-Water)2.45 (estimated)Vulcanchem

The compound’s moderate lipophilicity (LogP ≈ 2.45) suggests balanced solubility in both aqueous and organic phases, a trait advantageous for surfactant applications.

Aggregation Behavior in Solution

While direct studies on 3-phenylpropylammonium bromide are lacking, analogous quaternary ammonium salts (e.g., dodecyltrialkylammonium bromides) exhibit concentration-dependent micellization in aqueous solutions . Critical micelle concentration (CMC) values for these surfactants correlate with headgroup size; larger headgroups (e.g., tri-n-butyl) increase CMC due to steric hindrance . By extension, 3-phenylpropylammonium bromide likely forms micelles at millimolar concentrations, with aggregation driven by hydrophobic interactions between phenylpropyl chains.

Hypothesized Applications

Surfactant and Catalytic Uses

The compound’s amphiphilic nature positions it as a potential surfactant in detergents or emulsifiers. Additionally, quaternary ammonium salts serve as phase-transfer catalysts in organic synthesis, facilitating reactions between immiscible reactants. Its phenyl group may enhance aromatic interactions in catalytic cycles, though experimental validation is needed.

Research Gaps and Future Directions

Despite its straightforward synthesis, 3-phenylpropylammonium bromide lacks comprehensive toxicological data, solubility profiles in non-aqueous solvents, and detailed spectroscopic characterization (e.g., FT-IR, XRD). Comparative studies with homologs (e.g., phenylbutyl or phenylethyl variants) could elucidate structure-activity relationships in micelle formation or bioactivity.

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